molecular formula C9H10ClNO2 B15274117 2-Chloro-6-(oxetan-3-yloxy)aniline

2-Chloro-6-(oxetan-3-yloxy)aniline

Cat. No.: B15274117
M. Wt: 199.63 g/mol
InChI Key: UXINJOMGTQFNQK-UHFFFAOYSA-N
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Description

2-Chloro-6-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of a chloro group at the second position and an oxetane ring at the sixth position of the aniline structure. It is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-6-(oxetan-3-yloxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and oxetane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

    Procedure: The oxetane derivative is reacted with 2-chloroaniline under the specified conditions to yield the desired product.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-6-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Corresponding oxidized products

    Reduction: Corresponding reduced products

    Substitution: Substituted aniline derivatives

Scientific Research Applications

2-Chloro-6-(oxetan-3-yloxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the oxetane ring, making it less reactive in certain chemical reactions.

    6-(Oxetan-3-yloxy)aniline: Lacks the chloro group, affecting its reactivity and biological activity.

    2-Chloro-4-(oxetan-3-yloxy)aniline: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.

Uniqueness:

2-Chloro-6-(oxetan-3-yloxy)aniline is unique due to the presence of both the chloro group and the oxetane ring, which impart distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-6-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2

InChI Key

UXINJOMGTQFNQK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

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